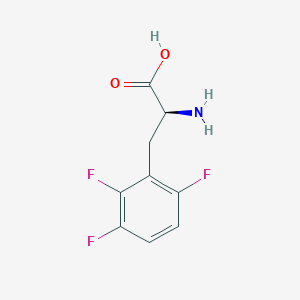

2,3,6-Trifluoro-L-phénylalanine

Vue d'ensemble

Description

2,3,6-Trifluoro-L-phenylalanine is a fluorinated derivative of the essential amino acid phenylalanineThe compound has the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol .

Applications De Recherche Scientifique

2,3,6-Trifluoro-L-phenylalanine has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Incorporated into proteins to study protein structure and function.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.

Mécanisme D'action

Target of Action

2,3,6-Trifluoro-L-phenylalanine is a derivative of phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Therefore, the primary targets of 2,3,6-Trifluoro-L-phenylalanine are likely to be the same enzymes and receptors that interact with phenylalanine.

Mode of Action

The supposed antidepressant effects of L-phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Biochemical Pathways

The biochemical pathways affected by 2,3,6-Trifluoro-L-phenylalanine are likely to be similar to those affected by phenylalanine. Phenylalanine is involved in the synthesis of several important neurotransmitters and hormones, including dopamine, norepinephrine, and thyroxine . Therefore, 2,3,6-Trifluoro-L-phenylalanine may influence these pathways, potentially leading to changes in mood, cognition, and metabolic regulation.

Pharmacokinetics

It’s known that the compound has a molecular weight of 219161, a density of 15±01 g/cm3, and a boiling point of 2992±400 °C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, thereby affecting its bioavailability.

Result of Action

For example, it may influence the synthesis of neurotransmitters and hormones, potentially affecting mood, cognition, and metabolic regulation .

Analyse Biochimique

Biochemical Properties

2,3,6-Trifluoro-L-phenylalanine plays a crucial role in biochemical reactions due to its unique structure. The fluorine atoms in its structure can influence the compound’s reactivity and interactions with other biomolecules. This compound interacts with various enzymes, proteins, and other biomolecules, altering their activity and stability. For instance, it has been shown to interact with cytochrome P450 enzymes, fluorinases, and other enzymes involved in the synthesis of fluorinated compounds . These interactions can lead to changes in enzyme activity, substrate specificity, and overall biochemical pathways.

Cellular Effects

2,3,6-Trifluoro-L-phenylalanine affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of 2,3,6-Trifluoro-L-phenylalanine into proteins can affect protein folding, stability, and function . Additionally, this compound can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses and gene expression patterns .

Molecular Mechanism

The molecular mechanism of 2,3,6-Trifluoro-L-phenylalanine involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, 2,3,6-Trifluoro-L-phenylalanine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,6-Trifluoro-L-phenylalanine can change over time. This compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 2,3,6-Trifluoro-L-phenylalanine is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound can lead to changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2,3,6-Trifluoro-L-phenylalanine vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and toxicity . Threshold effects have been observed, where the compound’s effects change significantly at specific dosage levels .

Metabolic Pathways

2,3,6-Trifluoro-L-phenylalanine is involved in various metabolic pathways, including those related to phenylalanine metabolism. This compound can interact with enzymes such as phenylalanine hydroxylase and phenylalanine ammonia lyase, influencing the metabolic flux and levels of metabolites . These interactions can lead to changes in the production of key metabolites, affecting overall metabolic pathways and cellular function.

Transport and Distribution

The transport and distribution of 2,3,6-Trifluoro-L-phenylalanine within cells and tissues are mediated by specific transporters and binding proteins. For example, the L-type amino acid transporter 1 (LAT1) is known to facilitate the transport of phenylalanine and its analogs across cell membranes . This transporter plays a crucial role in the localization and accumulation of 2,3,6-Trifluoro-L-phenylalanine within specific tissues, influencing its biochemical effects.

Subcellular Localization

The subcellular localization of 2,3,6-Trifluoro-L-phenylalanine can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with specific biomolecules and influence cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trifluoro-L-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine molecule. One common method is the direct fluorination of phenylalanine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of 2,3,6-Trifluoro-L-phenylalanine often involves enzymatic synthesis methods. Enzymes such as fluorinases can catalyze the formation of carbon-fluorine bonds, making the process more efficient and environmentally friendly. The use of biocatalysts in the production process also allows for greater selectivity and yields .

Analyse Des Réactions Chimiques

Types of Reactions

2,3,6-Trifluoro-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

Reduction: Formation of trifluoromethyl alcohols or amines.

Substitution: Formation of various substituted phenylalanine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4,6-Trifluoro-L-phenylalanine

- 3,5-Difluoro-L-phenylalanine

- 4-Fluoro-L-phenylalanine

Uniqueness

2,3,6-Trifluoro-L-phenylalanine is unique due to the specific positions of the fluorine atoms on the phenyl ring. This specific fluorination pattern can result in distinct chemical and biological properties compared to other fluorinated phenylalanine derivatives. The compound’s unique properties make it particularly valuable in the study of protein structure and function, as well as in drug development .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2,3,6-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQCAEOUDQSPEF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC(C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1F)C[C@@H](C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303981 | |

| Record name | 2,3,6-Trifluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873429-60-8 | |

| Record name | 2,3,6-Trifluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873429-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trifluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-(2-hydroxyphenyl)methylidene]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B1298904.png)

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)